molecular formula C7H13NO2 B13214892 3-Amino-2-(cyclopropylmethyl)propanoic acid

3-Amino-2-(cyclopropylmethyl)propanoic acid

Cat. No.: B13214892
M. Wt: 143.18 g/mol
InChI Key: HIWSIHHFNBIFNB-UHFFFAOYSA-N
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Description

3-Amino-2-(cyclopropylmethyl)propanoic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of propanoic acid, featuring an amino group and a cyclopropylmethyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(cyclopropylmethyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethyl bromide and glycine.

    Alkylation: The first step involves the alkylation of glycine with cyclopropylmethyl bromide in the presence of a base such as sodium hydroxide. This reaction forms 2-(cyclopropylmethyl)glycine.

    Amination: The next step is the introduction of the amino group. This can be achieved through reductive amination using a reducing agent like sodium cyanoborohydride in the presence of an amine source such as ammonia.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(cyclopropylmethyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation can yield oxo derivatives or carboxylic acids.

    Reduction: Reduction can produce amines or other reduced forms.

    Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Amino-2-(cyclopropylmethyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(cyclopropylmethyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropylmethyl group may enhance the compound’s stability and binding affinity. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-(methyl)propanoic acid: Lacks the cyclopropylmethyl group, leading to different chemical properties and reactivity.

    3-Amino-2-(ethyl)propanoic acid: Contains an ethyl group instead of a cyclopropylmethyl group, affecting its steric and electronic properties.

Uniqueness

3-Amino-2-(cyclopropylmethyl)propanoic acid is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-(aminomethyl)-3-cyclopropylpropanoic acid

InChI

InChI=1S/C7H13NO2/c8-4-6(7(9)10)3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)

InChI Key

HIWSIHHFNBIFNB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CN)C(=O)O

Origin of Product

United States

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